molecular formula C7H5N3O3 B12347932 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B12347932
M. Wt: 179.13 g/mol
InChI Key: WWJZUSUUMGMQPC-UHFFFAOYSA-N
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Description

3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds. One common method includes the reaction of 5-aminopyrazol-3-ones with ethoxymethylidene β-dicarbonyl compounds, followed by thermal intramolecular cyclization . The reaction is usually carried out in refluxing dioxane, yielding high-melting crystalline substances .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes involving readily available starting materials and efficient catalysts, such as amorphous carbon-supported sulfonic acid, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazolopyridines, dihydropyrazolopyridines, and various functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain kinases, leading to the suppression of cell proliferation in cancer . The exact molecular targets and pathways vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-3(7(12)13)2-8-5(4)9-10-6/h1-2,4H,(H,10,11)(H,12,13)

InChI Key

WWJZUSUUMGMQPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=O)C21)C(=O)O

Origin of Product

United States

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